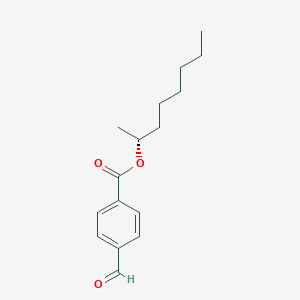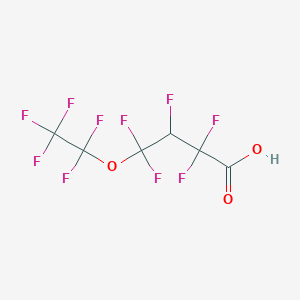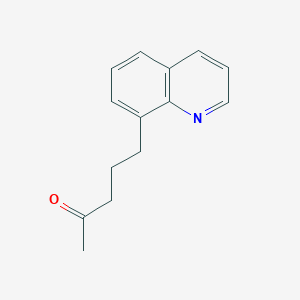
5-(Quinolin-8-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Quinolin-8-il)pentan-2-ona es un compuesto orgánico que presenta un anillo de quinolina unido a una cadena de pentanona. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Quinolin-8-il)pentan-2-ona generalmente implica la formación del anillo de quinolina seguida de la unión de la cadena de pentanona. Un método común es la síntesis de Friedländer, que implica la condensación de derivados de anilina con compuestos carbonílicos en presencia de catalizadores ácidos o básicos . Otro enfoque es la síntesis de Skraup, que utiliza glicerol, anilina y ácido sulfúrico como reactivos .
Métodos de Producción Industrial
La producción industrial de derivados de quinolina a menudo emplea procesos catalíticos para mejorar el rendimiento y la eficiencia. Las reacciones catalizadas por metales de transición, como las que utilizan catalizadores de paladio o cobre, se utilizan con frecuencia . Estos métodos permiten la producción a gran escala de derivados de quinolina con alta pureza y consistencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Quinolin-8-il)pentan-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en condiciones ácidas o básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinolina, derivados de tetrahidroquinolina y varias quinolinas sustituidas .
Aplicaciones Científicas De Investigación
5-(Quinolin-8-il)pentan-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Industria: El compuesto se utiliza en el desarrollo de tintes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 5-(Quinolin-8-il)pentan-2-ona implica su interacción con varios objetivos moleculares. La parte de quinolina puede intercalarse con el ADN, inhibiendo los procesos de replicación y transcripción. Además, el compuesto puede interactuar con enzimas y receptores, modulando su actividad y dando lugar a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Quinolina: Una estructura básica con diversas actividades biológicas.
Quinolin-2-ona: Conocida por sus aplicaciones en química medicinal.
Fenantridin-6-ona: Otro compuesto heterocíclico con importantes actividades biológicas.
Singularidad
5-(Quinolin-8-il)pentan-2-ona es única debido a su estructura específica, que combina el anillo de quinolina con una cadena de pentanona. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
920491-96-9 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
5-quinolin-8-ylpentan-2-one |
InChI |
InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3 |
Clave InChI |
OZAWHYUVWYCYTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
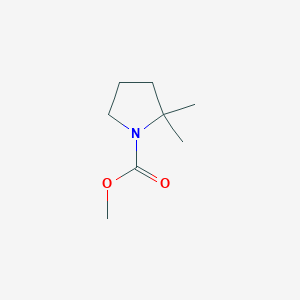
![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
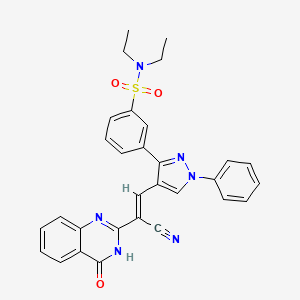
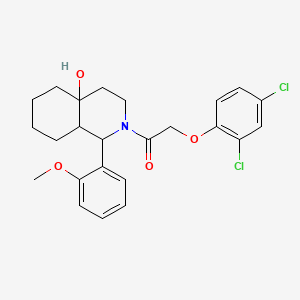
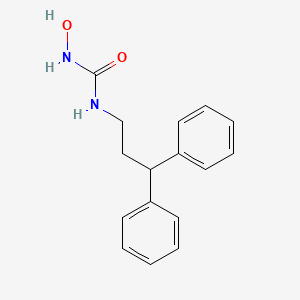


![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
